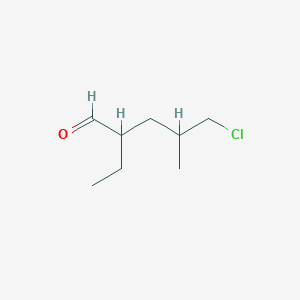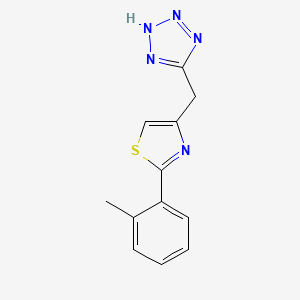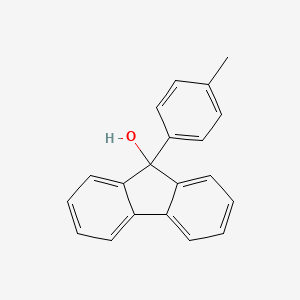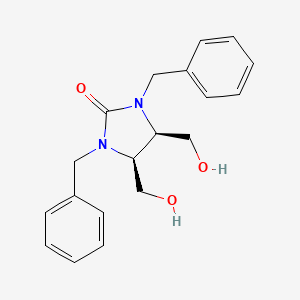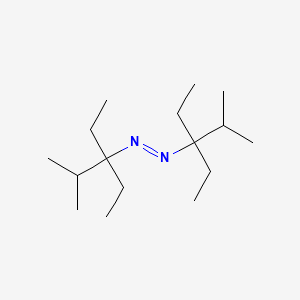![molecular formula C12H13NO2S B14635043 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 55882-15-0](/img/structure/B14635043.png)
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a sulfanyl group attached to a propan-2-yl moiety, which is further connected to the isoindole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with sulfanyl-containing reagents. One common method involves the use of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. These compounds undergo 1,3-dipolar cycloaddition of azides onto alkenes, followed by 6π-electrocyclization of N-H imine intermediates to form the desired isoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The isoindole core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction may yield thiols.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-methyl-: This compound has a similar isoindole core but with a methyl group instead of a sulfanyl group.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different substituents.
Uniqueness
The presence of the sulfanyl group in 2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione imparts unique chemical and biological properties to the compound. This functional group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the sulfanyl group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications.
特性
CAS番号 |
55882-15-0 |
|---|---|
分子式 |
C12H13NO2S |
分子量 |
235.30 g/mol |
IUPAC名 |
2-(propan-2-ylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO2S/c1-8(2)16-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
JNGLKVDVBOSMOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)SCN1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


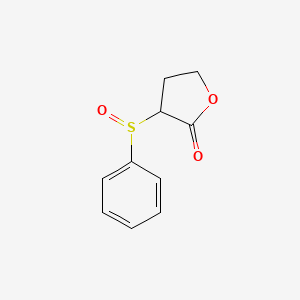
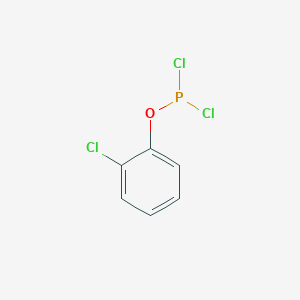
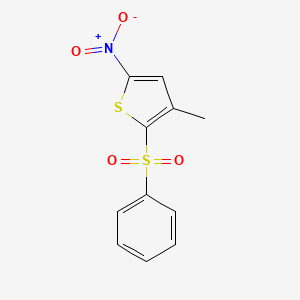

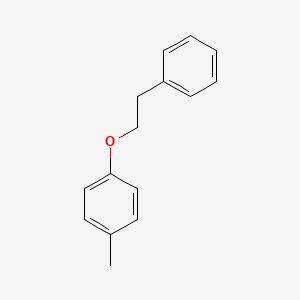

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

